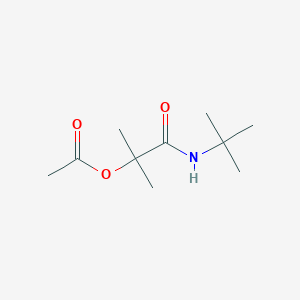
1-(tert-Butylamino)-2-methyl-1-oxopropan-2-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-tert-Butyl-2-acetoxy-2-methylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a tert-butyl group, an acetoxy group, and a methyl group attached to a propanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-2-acetoxy-2-methylpropanamide typically involves the reaction of tert-butylamine with 2-acetoxy-2-methylpropanoic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N-tert-Butyl-2-acetoxy-2-methylpropanamide may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in high purity.
化学反应分析
Types of Reactions
N-tert-Butyl-2-acetoxy-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.
Substitution: The acetoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of esters or ethers depending on the nucleophile used.
科学研究应用
N-tert-Butyl-2-acetoxy-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-tert-Butyl-2-acetoxy-2-methylpropanamide involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, which may participate in further biochemical pathways. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions with enzymes or receptors.
相似化合物的比较
Similar Compounds
N-tert-Butyl-3-oxo-4-aza-5α-androst-1-en-17β-carboxamide: Known for its use in pharmaceuticals.
tert-Butyl N-(2-oxoethyl)carbamate: Used as a protecting group in organic synthesis.
Uniqueness
N-tert-Butyl-2-acetoxy-2-methylpropanamide is unique due to its combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both acetoxy and tert-butyl groups makes it a versatile intermediate in synthetic chemistry.
属性
CAS 编号 |
115539-59-8 |
|---|---|
分子式 |
C10H19NO3 |
分子量 |
201.26 g/mol |
IUPAC 名称 |
[1-(tert-butylamino)-2-methyl-1-oxopropan-2-yl] acetate |
InChI |
InChI=1S/C10H19NO3/c1-7(12)14-10(5,6)8(13)11-9(2,3)4/h1-6H3,(H,11,13) |
InChI 键 |
PUBDMAXVBNNNAT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC(C)(C)C(=O)NC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[2-(trichloromethyl)-1,3-dioxolan-2-yl]benzenecarboximidamide](/img/structure/B14310437.png)
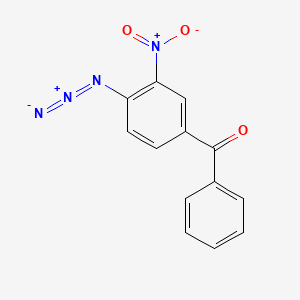
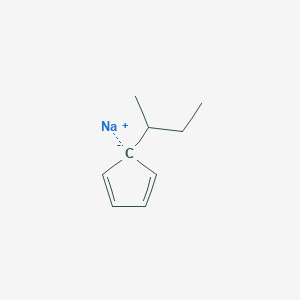
![2-[(E)-(Sulfooxy)diazenyl]pyrazine](/img/structure/B14310461.png)
![4,4',4'',4'''-[Ethyne-1,2-diylbis(phosphanetriyl)]tetrakis(morpholine)](/img/structure/B14310466.png)
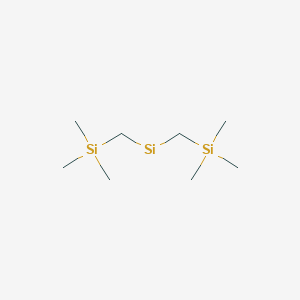
![8-[([1,1'-Biphenyl]-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14310485.png)
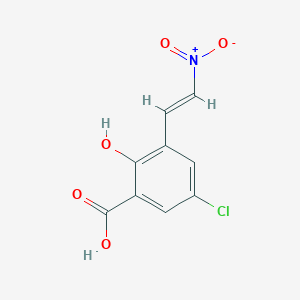
![Naphtho[2,1-b]thiophene-2-thiol](/img/structure/B14310502.png)
![N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine](/img/structure/B14310505.png)
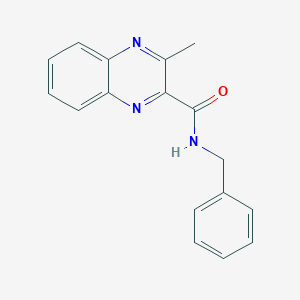
![[(1-Phenylpropan-2-yl)amino]methanol](/img/structure/B14310514.png)
![Trimethyl({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane](/img/structure/B14310519.png)
![9-[(Pyridin-4-YL)methylidene]-9H-fluorene-2,7-diamine](/img/structure/B14310525.png)
